molecular formula C8H8F3NO B15239095 4-(Difluoromethoxy)-5-fluoro-2-methylaniline

4-(Difluoromethoxy)-5-fluoro-2-methylaniline

Cat. No.: B15239095
M. Wt: 191.15 g/mol
InChI Key: RXTQKLFUPNPOBP-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-5-fluoro-2-methylaniline is an organic compound characterized by the presence of difluoromethoxy, fluoro, and methylaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-5-fluoro-2-methylaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with difluoromethylating agents under controlled conditions to introduce the difluoromethoxy group .

Industrial Production Methods

For industrial production, continuous flow processes are often employed to ensure high yield and purity. These methods involve the use of optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-5-fluoro-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

4-(Difluoromethoxy)-5-fluoro-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-5-fluoro-2-methylaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-5-fluoro-2-methylaniline is unique due to the presence of both difluoromethoxy and fluoro groups, which confer distinct chemical properties.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

4-(difluoromethoxy)-5-fluoro-2-methylaniline

InChI

InChI=1S/C8H8F3NO/c1-4-2-7(13-8(10)11)5(9)3-6(4)12/h2-3,8H,12H2,1H3

InChI Key

RXTQKLFUPNPOBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)F)OC(F)F

Origin of Product

United States

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